I-bu-rG Phosphoramidite

Übersicht

Beschreibung

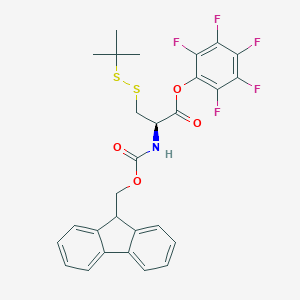

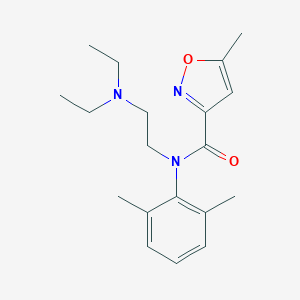

I-bu-rG Phosphoramidite is a phosphinamide monomer that can be used in the synthesis of nucleotides and nucleic acids .

Synthesis Analysis

Phosphoramidites are key components in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . Phosphoramidites have a dimethoxytrityl (DMT) protection group on the 5 -OH and a β-cyanoethyl-N,N -diisopropylamino-phosphoramidite (CEP) group on the 3 -OH of the dexoxyribose (DNA) or ribose (RNA) .Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

I-bu-rG Phosphoramidite is a building block used in the chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .

Diagnostic Assays

Phosphoramidites, including I-bu-rG Phosphoramidite, are used in the synthesis of DNA and RNA oligos for diagnostic assays . These assays can be used to detect and measure the presence of specific genes or other substances in a sample .

Therapeutic Applications

I-bu-rG Phosphoramidite is used in the synthesis of therapeutic oligonucleotides . These oligonucleotides can be used as drugs to treat diseases by modulating the activity of specific genes .

Research Applications

Phosphoramidites like I-bu-rG Phosphoramidite are used in the development of research applications . They are used in the synthesis of oligonucleotides for various research purposes, including the study of gene function, protein expression, and more .

Antisense Oligos and siRNAs Synthesis

I-bu-rG Phosphoramidite is used in the synthesis of antisense oligos and siRNAs for therapeutic applications . These molecules can bind to specific RNA molecules to prevent them from functioning, thereby providing a means to control gene expression .

Molecular Assays and Microarrays

Phosphoramidites with fluorescent labels, including I-bu-rG Phosphoramidite, are used in the synthesis of oligos for detection in molecular assays and microarrays . These techniques allow researchers to study the expression of thousands of genes at once .

Structural and Mutagenesis Studies

Phosphoramidites with modifications are used in the synthesis of primers, probes, or oligos for structural and mutagenesis studies . These studies can provide insights into the structure and function of DNA and RNA .

8. Secure and Consistent Supply for Emerging Diagnostic Assays and Oligo Therapeutics Thermo Fisher Scientific offers a broad range of phosphoramidites, including I-bu-rG Phosphoramidite, ensuring a secure and consistent supply for the development of emerging diagnostic assays and oligo therapeutics .

Wirkmechanismus

Target of Action

I-bu-rG Phosphoramidite is a phosphoramidite monomer . Its primary targets are nucleotides and nucleic acids . These targets play a crucial role in the synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

The key step in the synthetic approach for DNA synthesis involves the reaction of the nucleoside phosphoramidite building block, such as I-bu-rG Phosphoramidite, with the terminal 5′-OH of the oligonucleotide . This interaction results in the formation of internucleotide bonds, which are fundamental in the synthesis of oligonucleotides .

Biochemical Pathways

The biochemical pathway affected by I-bu-rG Phosphoramidite is the synthesis of oligonucleotides. This process is of fundamental importance for the production of primers for the polymerase chain reaction (PCR), for oligonucleotide-based drugs, and for numerous other medical and biotechnological applications . The downstream effects include the creation of arbitrary oligonucleotide sequences, which are a cornerstone of biotechnology and a prerequisite for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Pharmacokinetics

It is known that nucleoside phosphoramidites, like i-bu-rg phosphoramidite, are easily prepared and stable in storage

Result of Action

The result of I-bu-rG Phosphoramidite’s action is the successful synthesis of oligonucleotides. These oligonucleotides can be used in a wide range of applications, from research laboratories to hospitals and industry . They are essential for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Action Environment

The action of I-bu-rG Phosphoramidite can be influenced by environmental factors such as temperature and humidity. For instance, the stability of phosphoramidites can be affected by these factors . .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJKESPHANLWME-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559560 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

I-bu-rG Phosphoramidite | |

CAS RN |

147201-04-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)